molecular formula C16H26Cl2N2O2 B13181530 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride

3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride

Cat. No.: B13181530
M. Wt: 349.3 g/mol
InChI Key: KZFAHANGHMLHTB-AMTWEWDESA-N
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Description

3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride is a complex organic compound that features a piperidine ring, an azetidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the azetidine ring and the phenylethyl group. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or azetidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules could provide insights into its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride include other piperidine and azetidine derivatives, such as:

  • 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-one
  • 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological or chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H26Cl2N2O2

Molecular Weight

349.3 g/mol

IUPAC Name

3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidin-3-ol;dihydrochloride

InChI

InChI=1S/C16H24N2O2.2ClH/c19-10-14(13-6-2-1-3-7-13)18-9-5-4-8-15(18)16(20)11-17-12-16;;/h1-3,6-7,14-15,17,19-20H,4-5,8-12H2;2*1H/t14-,15+;;/m1../s1

InChI Key

KZFAHANGHMLHTB-AMTWEWDESA-N

Isomeric SMILES

C1CCN([C@@H](C1)C2(CNC2)O)[C@H](CO)C3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CCN(C(C1)C2(CNC2)O)C(CO)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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